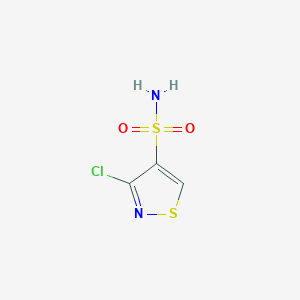

3-氯异噻唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Chloroisothiazole-4-sulfonamide” is a chemical compound with the CAS No. 89502-16-9 . It is used for research purposes and is not intended for medicinal or household use .

Synthesis Analysis

While specific synthesis methods for “3-Chloroisothiazole-4-sulfonamide” were not found, sulfonimidates, a related class of compounds, are synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates .

Chemical Reactions Analysis

Sulfonimidates, a related class of compounds, have been used as alkyl transfer reagents to acids, alcohols, and phenols . They are also susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .

科学研究应用

在抗病毒活性中的应用

3-氯异噻唑-4-磺酰胺衍生物在抗病毒应用中显示出潜力。一项研究合成了噻二唑磺酰胺的衍生物,并测试了它们的抗病毒活性,结果表明某些化合物表现出抗烟草花叶病毒活性,突显了这些化合物在抗病毒剂开发中的潜力 (陈等人,2010)。

磺酰胺在药物设计中的作用

磺酰胺基团在药物设计中至关重要,因为它存在于多种临床用药中。值得注意的是,磺酰胺具有广泛的药理活性,包括抗菌、抗碳酸酐酶、抗肥胖和抗肿瘤活性等。磺酰胺部分与不同生物靶标相互作用的多功能性,凸显了其在药物化学中的重要性 (Carta 等人,2012)。

磺酰胺杂化物的生物活性

基于磺酰胺的化合物的多样性和生物活性通过磺酰胺杂化物的合成得到进一步证明。这些杂化物结合了各种药物活性支架,从而产生了广泛的潜在生物活性。对这些杂化物的探索突显了磺酰胺化合物在满足各种药理需求方面的适应性和潜力 (Ghomashi 等人,2022)。

作用机制

Target of Action

The primary target of 3-Chloroisothiazole-4-sulfonamide is the Cytochrome P450 14α-demethylase (CYP51) . This enzyme is a crucial component in the biosynthesis of sterols in fungi and plants .

Mode of Action

3-Chloroisothiazole-4-sulfonamide interacts with its target, CYP51, by binding to the enzyme’s active site . This binding inhibits the enzyme’s activity, leading to disruption in the biosynthesis of sterols, which are essential components of cellular membranes .

Biochemical Pathways

The compound affects the sterol biosynthesis pathway, specifically the step catalyzed by CYP51 . The inhibition of CYP51 leads to a decrease in the production of ergosterol, a major component of fungal cell membranes . This disruption in the sterol biosynthesis pathway can lead to cell death .

Pharmacokinetics

More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound .

Result of Action

The inhibition of CYP51 by 3-Chloroisothiazole-4-sulfonamide leads to a disruption in the production of ergosterol . This disruption can cause changes in the permeability and fluidity of the fungal cell membrane, leading to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloroisothiazole-4-sulfonamide. For instance, the presence of other sulfonamides in the environment could potentially lead to cross-resistance . Additionally, the compound’s efficacy may be affected by the pH and temperature of the environment

安全和危害

未来方向

属性

IUPAC Name |

3-chloro-1,2-thiazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O2S2/c4-3-2(1-9-6-3)10(5,7)8/h1H,(H2,5,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGKNLSWNIOHHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)Cl)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(3-chloro-2-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2412122.png)

![N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2412128.png)

![3-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B2412130.png)

![Ethyl 4-{[({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2412132.png)

![3-[(Cyclopent-3-en-1-yl)methoxy]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2412133.png)

![ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B2412134.png)

![2-(1-(3,4-difluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2412136.png)

![N-benzyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2412137.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(3-methylphenyl)acetate](/img/structure/B2412138.png)